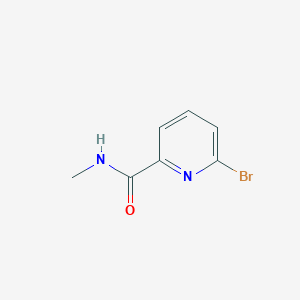

6-Bromo-N-methylpicolinamide

Overview

Description

Physical And Chemical Properties Analysis

6-Bromo-N-methylpicolinamide is a hydrophobic compound with a low solubility in water. It is soluble in many organic solvents such as methanol, dimethyl sulfoxide, and ethanol. The compound has a strong absorption in the ultraviolet region. It has a high melting point, which makes it useful in the preparation of high-temperature materials.Scientific Research Applications

Antitumor Agent Development

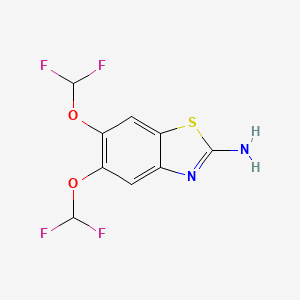

6-Bromo-N-methylpicolinamide: has been studied for its potential as an antitumor agent. Derivatives of this compound, specifically N-methylpicolinamide-4-thiol derivatives , have shown potent and broad-spectrum anti-proliferative activities in vitro on human cancer cell lines . These derivatives have even outperformed known antitumor agents like sorafenib in some cases, indicating the promise of 6-Bromo-N-methylpicolinamide in cancer research.

Aurora Kinase Inhibition

The compound has been evaluated for its ability to selectively inhibit Aurora-B kinase , an enzyme that plays a crucial role in the regulation of mitosis and is often overexpressed in various human tumors . This inhibition is significant because it can lead to the development of new cancer chemotherapeutics targeting Aurora kinases.

Photochromic Material Production

6-Bromo-N-methylpicolinamide: can be used to produce photochromic materials that change color when exposed to light. This application is particularly relevant in the development of smart windows, sunglasses, and optical data storage devices.

High-Temperature Material Preparation

Due to its high melting point, 6-Bromo-N-methylpicolinamide is useful in the preparation of materials that must withstand high temperatures. This includes certain ceramics and components used in aerospace engineering.

Ceramics Manufacturing

The compound’s properties make it suitable for the manufacturing of advanced ceramics. These ceramics can be used in various applications, including electronics, as insulators, or even in medical devices as biocompatible materials.

Semiconductor Material Development

6-Bromo-N-methylpicolinamide: is also applicable in the development of semiconductor materials. Semiconductors are essential for electronic devices, and the compound’s properties could lead to innovations in this field.

Molecular Docking Studies

The compound’s interactions with biological targets like Aurora-B kinase can be studied through molecular docking . This is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Safety and Hazards

Future Directions

While specific future directions for 6-Bromo-N-methylpicolinamide were not found in the available resources, it’s known that this compound has significant implications in the fields of materials science, biotechnology, and nanotechnology.

Relevant Papers A paper titled “Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents” discusses a series of N-methylpicolinamide-4-thiol derivatives that were synthesized and evaluated on human cancer cell lines . Among them, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .

properties

IUPAC Name |

6-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRUIQMLRILQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622013 | |

| Record name | 6-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337535-94-1 | |

| Record name | 6-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)

![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)

![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)